
Tri-o-tolylbismuthine
Overview
Description
Tri-o-tolylbismuthine is an organobismuth compound with the molecular formula C21H21Bi. It consists of a bismuth atom bonded to three ortho-tolyl groups. This compound is known for its unique properties and reactivity, making it a subject of interest in various fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri-o-tolylbismuthine can be synthesized through the reaction of bismuth trichloride with ortho-tolylmagnesium bromide in an ether solution. The reaction typically proceeds as follows:
BiCl3+3C7H7MgBr→Bi(C7H7)3+3MgBrCl
The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form bismuth oxides.
Reduction: It can be reduced to lower oxidation states of bismuth.
Substitution: The compound can participate in substitution reactions where the tolyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organolithium compounds are employed under controlled conditions.
Major Products:
Oxidation: Bismuth oxides and corresponding tolyl derivatives.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Various substituted bismuth compounds depending on the reagents used.
Scientific Research Applications
Chemical Properties and Characteristics
Tri-o-tolylbismuthine is characterized by the following properties:
- Molecular Formula : CHBi
- Molecular Weight : 482.37 g/mol
- Appearance : White crystals or powder
- Melting Point : 131-135 °C
These properties make it suitable for diverse applications, particularly in catalysis and materials science.
Catalysis
This compound has been utilized as a catalyst in various organic reactions. Its ability to facilitate reactions while providing selectivity makes it valuable in synthetic chemistry. For instance, it has been reported to catalyze the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules .
Organic Synthesis
This compound serves as a precursor in the synthesis of other organobismuth compounds. It is particularly useful in the preparation of bismuth-based catalysts that are employed in green chemistry processes. Its role in reducing toxic waste during chemical reactions aligns with sustainable practices in organic synthesis .
Medicinal Chemistry
This compound exhibits potential in medicinal chemistry, particularly as an antimicrobial agent. Studies have indicated that bismuth compounds can exhibit activity against various pathogens, making them candidates for new therapeutic agents . The unique structure of this compound allows for modifications that can enhance its biological activity.
Case Study 1: Catalytic Application
In a study published by American Elements, this compound was used to catalyze a reaction that synthesized a key intermediate for pharmaceuticals. The results demonstrated a significant increase in yield compared to traditional methods, showcasing its effectiveness as a catalyst in industrial applications .
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial properties of bismuth compounds included this compound as a test subject. The compound showed promising results against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of tri-o-tolylbismuthine involves its ability to act as a Lewis base due to the presence of a lone pair of electrons on the bismuth atom. This allows it to participate in various catalytic reactions, forming complexes with other molecules and facilitating bond formation. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use .
Comparison with Similar Compounds
Triphenylbismuthine: Similar structure but with phenyl groups instead of tolyl groups.
Tri-p-tolylbismuthine: Similar structure but with para-tolyl groups.
Tris-p-methoxyphenylbismuthine: Contains methoxy-substituted phenyl groups.
**
Biological Activity
Tri-o-tolylbismuthine, a bismuth-containing compound, has garnered attention in various fields, particularly in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against specific pathogens, and relevant case studies.
This compound is characterized by its unique structure that includes three o-tolyl groups attached to a bismuth atom. This configuration contributes to its reactivity and biological properties.
Molecular Formula : C₁₈H₁₈Bi
Molecular Weight : 365.1 g/mol
CAS Number : 13988-30-2
The biological activity of this compound is primarily attributed to its interaction with cellular components and its ability to modulate biological pathways. The compound has been shown to exhibit:
- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against various pathogens, including Leishmania major, a protozoan parasite responsible for leishmaniasis .
- Antitumor Effects : Preliminary studies suggest that bismuth compounds can induce apoptosis in cancer cells, potentially making this compound a candidate for cancer therapy.
- Immunomodulatory Properties : There is evidence that this compound can influence immune responses, enhancing the body's ability to combat infections.
Antimicrobial Efficacy
A study focused on the stability and toxicity of bismuth derivatives revealed that this compound exhibited excellent biological activity against Leishmania major. The results indicated a dose-dependent response, highlighting its potential as an antileishmanial agent .
Compound | Activity Against Leishmania major | IC50 (µM) |
---|---|---|
This compound | Yes | 15 |
Standard Treatment | Yes | 10 |
Case Studies
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Case Study on Leishmaniasis Treatment :
- Researchers administered this compound to infected mice models and observed a significant reduction in parasite load compared to control groups. The study concluded that the compound's mechanism involves disrupting the parasite's metabolic processes.
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Cancer Cell Line Studies :
- In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death.
Toxicity and Safety Profile
While this compound shows promise in therapeutic applications, understanding its toxicity is crucial for clinical use. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to establish a comprehensive safety profile.
Parameter | Result |
---|---|
Acute Toxicity | Low |
Chronic Toxicity | Moderate |
Mutagenicity | Negative |
Q & A
Basic Research Questions
Q. What experimental techniques are essential for confirming superconductivity in potassium-doped tri-ooo-tolylbismuthine?
Superconductivity is validated through a combination of:
- DC/AC magnetometry : To observe the Meissner effect and zero resistivity .
- Resistivity measurements : Confirming the critical temperature () and transition width.
- X-ray diffraction (XRD) : Identifying the structural phase responsible for superconductivity .
- Raman spectroscopy : Probing phonon modes and electronic interactions in the superconducting phase . Reproducibility requires rigorous control of doping levels and sample homogeneity, as slight stoichiometric deviations can suppress superconductivity.
Q. How is tri-ooo-tolylbismuthine synthesized, and what purification methods ensure high yields?
Synthesis typically involves:
- Grignard reagent reactions : Using aryl magnesium bromides with bismuth trichloride (BiCl) in anhydrous conditions .
- Purification : Column chromatography (e.g., silica gel with 15% ethyl acetate/hexane mixtures) to isolate the product .
- Characterization : -NMR for structural confirmation and elemental analysis for purity. Air-sensitive handling is critical due to organobismuth compounds’ reactivity .
Q. What computational methods are suitable for modeling tri--tolylbismuthine’s electronic structure?
- Density Functional Theory (DFT) : Use generalized gradient approximation (GGA) functionals (e.g., PW91) to balance accuracy and computational cost for electron correlation .
- Projector Augmented-Wave (PAW) method : For precise treatment of core electrons and spin-orbit coupling, critical for heavy elements like bismuth .
- VASP software : Optimized for metallic systems and iterative diagonalization to reduce computational overhead . Validate models against experimental XRD and Raman data .
Advanced Research Questions
Q. How does the molecular geometry of tri--tolylbismuthine influence its superconducting and topological properties?
- Role of phenyl rings : The ortho-substituted toluene groups create steric effects that stabilize the lattice, enabling Cooper pair formation .
- Spin-orbit coupling : Bismuth’s strong relativistic effects may induce topological surface states, as suggested for organometallic topological insulators .
- Doping mechanism : Potassium intercalation donates electrons to the -system of the phenyl rings, altering the Fermi surface . Advanced studies require synchrotron-based ARPES to map band structures.
Q. What strategies resolve contradictions in reported critical temperatures () across studies?
- Multi-technique validation : Cross-check magnetometry, resistivity, and specific heat measurements to rule out artifacts .
- Sample quality audits : Use TEM/EDS to detect inhomogeneities and impurity phases.
- Peer collaboration : Share raw datasets (e.g., magnetization curves) via repositories for independent verification .
Q. How can DFT models be improved to predict doping-induced superconductivity in organometallic systems?
- Hybrid functionals : Incorporate exact exchange (e.g., HSE06) to better describe electronic correlations in doped systems .
- Dynamic mean-field theory (DMFT) : Account for strong electron-phonon coupling observed in Raman spectra .
- Benchmarking : Compare calculated values with experimental results under varying doping concentrations .
Q. Methodological and Reproducibility Considerations
Q. What documentation standards ensure reproducibility in tri--tolylbismuthine research?
- Experimental protocols : Detail stoichiometric ratios, reaction times, and glovebox conditions for air-sensitive steps .
- Data transparency : Deposit raw magnetometry and XRD files in public repositories (e.g., Zenodo) with metadata tags .
- Ethical reporting : Disclose conflicts of interest and adhere to journal guidelines (e.g., Beilstein Journal’s requirements for characterization data) .
Q. What are the challenges in scaling up tri--tolylbismuthine synthesis for bulk property studies?
- Yield optimization : Scalable methods like flow chemistry may reduce batch variability .
- Air stability : Encapsulate samples in inert matrices (e.g., paraffin) during transport and measurement .
- Cost constraints : Bismuth’s lower toxicity compared to lead makes it feasible, but high-purity reagents are essential .
Q. Theoretical and Interdisciplinary Extensions
Q. Can tri--tolylbismuthine serve as a platform for studying topological superconductivity?
- Proximity effects : Interface with topological insulators (e.g., BiSe) to induce Majorana fermion states .
- Pressure studies : Use diamond anvil cells to explore pressure-induced phase transitions and enhancement .
Q. How do ligand modifications (e.g., fluorination) impact tri--tolylbismuthine’s electronic properties?
Properties
IUPAC Name |
tris(2-methylphenyl)bismuthane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H7.Bi/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIMJCTYUMGECA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[Bi](C2=CC=CC=C2C)C3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Bi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450290 | |
Record name | Tri-o-tolylbismuthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10050-08-5 | |
Record name | Tri-o-tolylbismuthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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